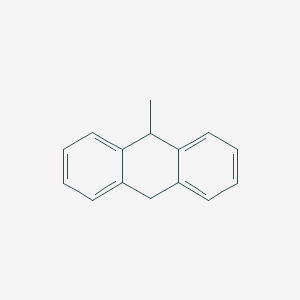

9-Methyl-9,10-dihydroanthracene

Description

Properties

CAS No. |

17239-99-5 |

|---|---|

Molecular Formula |

C15H14 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

9-methyl-9,10-dihydroanthracene |

InChI |

InChI=1S/C15H14/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 |

InChI Key |

WWYPDEQRBDJXFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2CC3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for 9 Methyl 9,10 Dihydroanthracene and Its Precursors/derivatives

Reduction-Based Synthetic Routes

Reduction reactions form a cornerstone in the synthesis of the 9,10-dihydroanthracene (B76342) scaffold. These methods typically involve the addition of hydrogen across the central ring of the anthracene (B1667546) core, leading to the desired saturated structure.

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent widely utilized in organic synthesis for the conversion of various functional groups. wikipedia.org In the context of anthracene chemistry, LiAlH₄ can be employed to reduce specific derivatives to form 9,10-dihydroanthracenes.

One notable pathway involves the reduction of (9-anthrylmethyl)trimethylammonium chloride. rsc.org When this substrate is treated with one molar equivalent of LiAlH₄ in refluxing tetrahydrofuran (B95107) (THF), the primary product is 9-methylene-9,10-dihydroanthracene. However, if an excess of LiAlH₄ (three molar equivalents) is used, the reaction proceeds further to yield a mixture of 9-Methyl-9,10-dihydroanthracene and a dimeric species, 9-(9-anthrylmethyl)-9-methyl-9,10-dihydroanthracene. rsc.org This secondary reaction occurs via nucleophilic attack of the excess hydride on the initially formed methylene (B1212753) intermediate.

The general mechanism for LiAlH₄ reduction of a carbonyl group, which can be conceptually extended to the reduction of the anthracene ring system, involves the nucleophilic attack of a hydride ion (H⁻) on an electrophilic center. adichemistry.com In the case of substituted anthracenes, the reaction pathway and product distribution can be sensitive to the stoichiometry of the reducing agent and the nature of the substituents on the anthracene core.

Catalytic hydrogenation is another effective method for the synthesis of 9,10-dihydroanthracenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. The hydrogenation of anthracene and its methylated derivatives selectively occurs at the 9 and 10 positions due to the lower aromatic stabilization energy of the central ring compared to the outer rings.

The pyrolysis of methylanthracene isomers can also lead to the formation of methyl-9,10-dihydroanthracenes through a hydrogenation pathway, where hydrogen is transferred from one molecule to another. umich.eduumich.edu This indicates that under certain thermal conditions, methylanthracenes can serve as both the hydrogen donor and acceptor, leading to disproportionation products.

Substituted 9,10-dihydroanthracenes can be synthesized by the reduction of the corresponding anthraquinones. A mixture of hydriodic acid and red phosphorus is an effective system for this transformation. researchgate.net This method provides a route to dihydroanthracene scaffolds from readily available anthraquinone (B42736) precursors. However, the success of this reduction can be dependent on the substitution pattern of the anthraquinone, as some derivatives may be resistant to complete reduction. For instance, 1:6-dichloroanthraquinone cannot be reduced beyond the dihydrodihydroxyanthracene stage under these conditions. researchgate.net

The industrial production of hydrogen peroxide utilizes the Riedl–Pfleiderer process, which involves the catalytic hydrogenation of a 2-alkyl-anthraquinone to the corresponding 2-alkyl-anthrahydroquinone, which is a dihydroanthracene derivative. wikipedia.org This large-scale process highlights the accessibility of the dihydroanthracene scaffold through the reduction of anthraquinones.

Pyrolytic and Thermolytic Approaches to this compound Formation

High-temperature reactions, such as pyrolysis, provide an alternative, non-catalytic route to this compound and related compounds. These reactions proceed through complex free-radical mechanisms.

The pyrolysis of 1-, 2-, and 9-methylanthracene (B110197) has been studied at temperatures ranging from 350 to 450°C. umich.eduumich.edu These reactions yield a mixture of products arising from three primary parallel pathways:

Demethylation: Loss of the methyl group to form anthracene.

Methyl addition: Formation of dimethylanthracenes.

Hydrogenation: Formation of methyl-9,10-dihydroanthracenes. umich.eduumich.edu

The relative importance of these pathways is dependent on the specific isomer of methylanthracene being pyrolyzed. For 1- and 2-methylanthracene (B165393), the corresponding methyl-9,10-dihydroanthracene is a primary product. umich.edu In contrast, for the pyrolysis of 9-methylanthracene, 9,10-dihydroanthracene is identified as a secondary or higher-order product, suggesting a more complex reaction network. umich.edu

Table 1: Primary Product Classes from Pyrolysis of Methylanthracene Isomers

| Reactant | Demethylation Product | Methyl Addition Product | Hydrogenation Product |

|---|---|---|---|

| 1-Methylanthracene | Anthracene | Dimethylanthracenes | 1-Methyl-9,10-dihydroanthracene |

| 2-Methylanthracene | Anthracene | Dimethylanthracenes | 2-Methyl-9,10-dihydroanthracene |

| 9-Methylanthracene | Anthracene | Dimethylanthracenes | (Secondary Product) |

The thermal reactions of methylanthracenes are rationalized through free-radical chemistry and hydrogen-transfer mechanisms. umich.eduumich.edu The initiation of these reactions is proposed to occur via a bimolecular process involving the transfer of a benzylic hydrogen from one methylanthracene molecule to an aromatic carbon on another, a process sometimes referred to as molecular disproportionation. umich.edu

The kinetics of these pyrolytic reactions have also been investigated. For instance, the rate of demethylation at 400°C for various methylarenes, including the methylanthracenes, has been correlated with Dewar reactivity numbers, which provide a measure of the localization energy. umich.edu This correlation can be useful in developing molecular-based reaction models for complex hydrocarbon conversion processes.

The formation of methyl-9,10-dihydroanthracenes during pyrolysis is a result of hydrogen transfer reactions within the complex reaction mixture. The methylanthracene molecules themselves can act as hydrogen donors, leading to the formation of the more saturated dihydroanthracene structures alongside other products.

Catalytic Synthesis Strategies

Catalytic methods offer efficient and selective pathways for the synthesis of this compound and its derivatives. These strategies often involve the use of metal catalysts or photocatalysts to facilitate the desired transformations under specific reaction conditions.

Metal-Catalyzed Reduction and Functionalization Methods

Metal-catalyzed reactions are a cornerstone in the synthesis of dihydroanthracene scaffolds. The reduction of anthracene precursors is a common and effective approach. For instance, this compound can be prepared by the reduction of 9-methylanthracene. One documented method involves the use of a barium-promoted copper chromite catalyst with hydrogen gas at elevated temperature and pressure. prepchem.com In this process, a mixture of 9-methylanthracene, the catalyst, and ethanol (B145695) is heated, leading to the formation of the desired 9,10-dihydro product. prepchem.com

Transition metals, particularly palladium and rhodium, have demonstrated significant activity in catalyzing C-H bond functionalization, which bypasses the need for pre-functionalized starting materials. nih.gov Zinc-catalyzed reactions have also been employed in the synthesis of anthracene derivatives. For example, silica (B1680970) gel-supported zinc bromide has been used as a catalyst for the synthesis of 9,10-diarylanthracene derivatives from electron-rich arenes and aldehydes. nih.gov

Another approach involves the reduction of anthrones. For example, 10,10-bis(pyridinylmethyl)-9(10H)-anthrones can be reduced with sodium borohydride (B1222165) to yield the corresponding 9,10-dihydroanthracen-9-ols. researchgate.net Further reaction of these intermediates can lead to a variety of functionalized dihydroanthracenes.

The use of lithium aluminium hydride (LAH) provides another route. The reaction of (9-anthrylmethyl)trimethylammonium chloride with one equivalent of LAH yields 9-methylene-9,10-dihydroanthracene. rsc.org However, using an excess of LAH leads to a mixture containing this compound. rsc.org

Below is a table summarizing key metal-catalyzed methods for the synthesis of this compound and related compounds.

| Precursor | Catalyst/Reagent | Product | Reference |

| 9-Methylanthracene | Barium-promoted copper chromite, H₂ | This compound | prepchem.com |

| (9-Anthrylmethyl)trimethylammonium chloride | Lithium Aluminium Hydride (excess) | This compound | rsc.org |

| 10,10-bis(pyridinylmethyl)-9(10H)-anthrones | Sodium Borohydride | 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracen-9-ols | researchgate.net |

| Electron-rich arenes, Aldehydes | Silica gel-supported Zinc Bromide | 9,10-Diarylanthracene derivatives | nih.gov |

Photocatalytic Reduction Methodologies

Photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions. While specific examples detailing the use of PXX photocatalysts for the direct synthesis of this compound are not prevalent in the provided search results, the broader concept of photocatalytic reduction of anthracene derivatives is established. For instance, the selective oxygenation of 9,10-dihydroanthracene to anthraquinone can be achieved using visible light and molecular oxygen, highlighting the photoreactive nature of the dihydroanthracene core. researchgate.net This suggests the potential for developing photocatalytic methods for the reverse reaction, the reduction of anthracenes, using suitable photocatalysts and hydrogen donors.

Advanced Synthetic Transformations Leading to Dihydroanthracene Scaffolds

Beyond simple reductions, more complex synthetic strategies involving cycloadditions and rearrangements are employed to construct the dihydroanthracene ring system, often with a high degree of stereochemical control.

Exploration of (4+3) Cycloaddition Reactions for Ring System Construction

(4+3) cycloaddition reactions represent a powerful method for the construction of seven-membered rings, which can be precursors to or incorporated within more complex polycyclic systems. jocpr.comillinois.edu In the context of dihydroanthracene synthesis, anthracene and its derivatives can act as the 4π component (diene) in these reactions. jocpr.com These cycloadditions typically involve the reaction of an allylic cation with a diene. jocpr.comillinois.edu While direct synthesis of the basic this compound skeleton via this method is not the primary application, the (4+3) cycloaddition is crucial for building more complex, bridged dihydroanthracene structures. jocpr.com For example, the reaction of anthracene with oxyallyl cations generated from α,α'-dihaloketones can lead to the formation of 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives. jocpr.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a more common method for functionalizing the anthracene core, leading to dihydroanthracene adducts. vernier.comblogspot.combeilstein-journals.org For instance, the reaction of anthracene with maleic anhydride (B1165640) yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. vernier.comblogspot.com While not a direct synthesis of this compound, this highlights the utility of cycloaddition reactions in modifying the anthracene framework, which can then be further elaborated.

Disproportionation Reactions and Intramolecular Cyclization in Synthesis

Disproportionation reactions can be a key step in the synthesis of dihydroanthracenes. A notable example is the acid-catalyzed disproportionation of 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracen-9-ols. researchgate.net This reaction yields both the reduced product, 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracene, and the oxidized product, the corresponding anthrone (B1665570). researchgate.net The choice of catalyst and solvent can significantly influence the yield of the desired dihydroanthracene. researchgate.net

Intramolecular cyclization is another powerful strategy for constructing complex polycyclic systems that can incorporate a dihydroanthracene moiety. These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule. nih.govrsc.orgyoutube.comnih.govyoutube.com For example, a base-catalyzed cyclization reaction has been reported, though the specific application to this compound is not detailed. nist.gov Intramolecular Diels-Alder reactions have also been explored for the synthesis of complex natural products containing polycyclic frameworks. nih.govnih.gov These strategies offer a high degree of control over the stereochemistry of the final product.

The following table outlines examples of these advanced synthetic transformations.

| Reaction Type | Reactants | Product | Reference |

| Disproportionation | 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracen-9-ols | 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracene and corresponding anthrone | researchgate.net |

| (4+3) Cycloaddition | Anthracene and oxyallyl cation | 9,10-Dihydro-9,10-ethanoanthracene derivatives | jocpr.com |

| [4+2] Cycloaddition (Diels-Alder) | Anthracene and Maleic Anhydride | 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | vernier.comblogspot.com |

Reaction Mechanisms and Chemical Reactivity of 9 Methyl 9,10 Dihydroanthracene

Electrophilic Reaction Pathways

Electrophilic reactions are a cornerstone of aromatic chemistry. In 9-Methyl-9,10-dihydroanthracene, the two outer benzene (B151609) rings retain their aromatic character and are thus susceptible to electrophilic attack.

The mechanism for electrophilic aromatic substitution (EAS) on the outer rings of this compound follows a well-established two-step process. masterorganicchemistry.com First, the aromatic π-system acts as a nucleophile, attacking an electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the second, much faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.com

For polynuclear aromatic hydrocarbons like anthracene (B1667546) and its derivatives, reactivity in electrophilic substitution is higher than in benzene. libretexts.org This is because the energy required to disrupt the aromaticity in one ring is lower, as the other rings help to stabilize the intermediate. libretexts.org The positions of electrophilic attack are dictated by the stability of the resulting carbocation intermediate. In the case of the dihydroanthracene system, substitution on the outer rings is favored, and the specific positions (e.g., 1, 2, 3, or 4) are influenced by the electron-donating or -withdrawing nature of substituents. researchgate.net

While the outer rings undergo typical electrophilic aromatic substitution, the dihydroanthracene core, particularly the 9- and 10-positions, exhibits different reactivity. The carbon atoms at the 9- and 10-positions are benzylic, and the C-H bonds at these sites are significantly weaker than typical aromatic or aliphatic C-H bonds. For the parent compound, 9,10-dihydroanthracene (B76342), the bond dissociation energy for the C9-H and C10-H bonds is estimated to be around 78 kcal/mol, making them susceptible to abstraction. wikipedia.org

Redox Chemistry and Oxidation Mechanisms

The redox chemistry of this compound is largely centered on the weak C-H bonds of the central ring, making it a target for various oxidation reactions.

While specific studies on the carbanion-initiated autoxidation of this compound are not extensively detailed in the provided results, the general principles can be inferred from the reactivity of related compounds. In strongly basic media, a proton can be abstracted from the 9-position, which is activated by the adjacent methyl group and the phenyl rings, to form a carbanion. This carbanion can then initiate a free-radical chain reaction with molecular oxygen (autoxidation). The process would likely involve the transfer of an electron from the carbanion to an oxygen molecule to form a superoxide (B77818) radical anion and an organic radical. This initiates a chain reaction leading to oxidized products, potentially culminating in the formation of 9-methylanthracene (B110197) or anthraquinone (B42736) derivatives. researchgate.net

Proton-coupled electron transfer (PCET) is a fundamental process where both an electron and a proton are transferred in a single, often concerted, elementary step. nih.gov This mechanism avoids high-energy intermediates that would be formed if the electron and proton were transferred sequentially. nih.gov Redox-active guanidines have emerged as effective PCET reagents for the selective oxidation of organic molecules. researchgate.net

Research has demonstrated the oxidation of 9,10-dihydroanthracene using guanidino-functionalized aromatic molecules as PCET reagents. The reactivity in these systems depends on both the reduction potential of the oxidized PCET reagent and the pKa of its protonated reduced form. researchgate.net In these reactions, the guanidino-based reagent facilitates the homolytic cleavage of a C-H bond from the dihydroanthracene. For example, the oxidation of 9,10-dihydroanthracene has been achieved using reagents like p-bis(tetramethylguanidino)-benzene, proceeding efficiently under mild conditions. researchgate.net The driving force and rate of these reactions can be finely tuned by modifying the structure of the PCET reagent. researchgate.net

Studies involving anthracene-phenol-pyridine triads have further elucidated the dynamics of photoinduced PCET, identifying different pathways such as the formation of a charge-separated state or a local electron-proton transfer (LEPT) state, which can be controlled by tuning the molecule's substituents. psu.edudigitellinc.com

Table 1: Oxidation of 9,10-dihydroanthracene with Guanidino-Functionalized PCET Reagents This table summarizes experimental data for the oxidation reaction. Note that the substrate is the parent compound, 9,10-dihydroanthracene, as a model for the reactivity of the 9-methyl derivative.

| PCET Reagent | Conditions | Yield (%) | Reference |

| 1,4-Bis(tetramethylguanidino)-benzene (as a PF6 salt) | Acetonitrile, 60 °C, 50 h | 29 | researchgate.net |

Aromatization and De-aromatization Processes

The conversion between the dihydroanthracene structure and the fully aromatic anthracene system is a key chemical process for this compound.

Aromatization, the process of converting this compound into its corresponding aromatic anthracene derivative, is a common and often favorable reaction. This oxidation can be achieved using a variety of methods. One effective approach involves using molecular oxygen as the oxidant, promoted by a catalyst. For instance, various substituted 9,10-dihydroanthracenes have been efficiently aromatized to the corresponding anthracenes in high yields using molecular oxygen in the presence of activated carbon (Darco KB) in xylene. nih.govsigmaaldrich.com Another catalytic system employs ruthenium porphyrin complexes; the addition of sulfuric acid was found to accelerate this aromatization at room temperature under atmospheric oxygen pressure. epa.gov Visible-light-triggered oxidation of 9,10-dihydroanthracene by molecular oxygen can also lead to quantitative yields of anthraquinone without the need for extra catalysts. researchgate.net

De-aromatization, the reverse process, involves the reduction of the aromatic anthracene core. The hydrogenation of anthracene to form 9,10-dihydroanthracene can be accomplished through methods like the Bouveault–Blanc reduction, which uses sodium and ethanol (B145695). wikipedia.org This selective reduction of the central ring is possible because it avoids the greater loss of resonance energy that would occur if one of the terminal benzene rings were hydrogenated. wikipedia.org

Acid-Catalyzed Solvolysis and Aromatization Kinetics of this compound Derivatives

The presence of acid can induce the dehydration of 9-anthranol derivatives, which can be intermediates in the synthesis of or derived from this compound, leading to the formation of anthracene derivatives. For instance, substituted trans-10-benzyl-9-anthranols can undergo competitive 1,4-dehydration to yield anthracene derivatives, a process that becomes the primary pathway in the absence of electron-donating substituents on the benzyl (B1604629) group. researchgate.net Similarly, secondary alcohols derived from 9(10H)-anthracenone can undergo acid-catalyzed dehydration to form anthracene derivatives, sometimes involving rearrangements. researchgate.net

The kinetics of these aromatization reactions are influenced by the substituents present on the dihydroanthracene core. Electron-releasing groups can facilitate intramolecular electrophilic substitution, while their absence can lead to alternative reactions like disproportionation. researchgate.net

De-methylation Pathways to Simpler Anthracene Derivatives

While direct demethylation of this compound is not a commonly cited primary reaction, the synthesis of various anthracene derivatives often involves precursors that are structurally related. For example, substituted 9-methylanthracenes can be synthesized via the cyclization of o-alkynyldiarylmethanes using a bismuth catalyst. nih.gov This highlights that the methyl group at the 9-position is often incorporated during the synthesis of the anthracene skeleton rather than being a functional group that is easily removed to yield simpler anthracenes.

However, pathways to simpler anthracene derivatives can be envisioned through multi-step synthetic sequences. For instance, oxidation of this compound would lead to 9-methylanthracene. Subsequent reactions could then potentially modify or remove the methyl group, although this is not a direct "de-methylation" of the dihydroanthracene itself.

Radical and Hydrogen Transfer Reactions

9,10-Dihydroanthracene and its derivatives are well-known for their participation in radical and hydrogen transfer reactions, a consequence of the relatively weak C-H bonds at the 9- and 10-positions. wikipedia.org

Mechanisms of Radical Hydrogen Transfer (RHT) Processes

In a matrix of anthracene and 9,10-dihydroanthracene at elevated temperatures (350-400 °C), hydrogen transfers via radical hydrogen transfer (RHT) by 9,10-dihydroanthracenyl radicals (9-AnH•) are a major pathway for the desubstitution of various aromatic compounds. acs.org This process involves the abstraction of a hydrogen atom from 9,10-dihydroanthracene by a radical species, generating a stable 9-anthracenyl radical and a new hydrogenated molecule. The 9-AnH• radical can then participate in further reactions.

Reverse Radical Displacement (RRD) Pathways in Dihydroanthracene Systems

Alongside RHT, reverse radical displacement (RRD) with 9,10-dihydroanthracene is another significant desubstitution pathway. acs.org In this mechanism, the dihydroanthracene molecule directly displaces a substituent on an aromatic ring. For many aromatic compounds, RHT and RRD are the dominant mechanisms for desubstitution in the presence of a dihydroanthracene/anthracene matrix. acs.org

Role in Hydrogen Shuttling Reactions within Complex Hydrocarbon Matrices

The ability of the anthracene/9,10-dihydroanthracene system to facilitate hydrogen transfer makes it an effective hydrogen shuttler in complex hydrocarbon mixtures. acs.org This process is crucial in reactions like coal liquefaction and heavy oil upgrading. During these reactions, hydrogenation of aromatic rings, such as the conversion of anthracene to 1,2,3,4-tetrahydroanthracene (B3049651) and naphthalene (B1677914) to tetralin, has been observed, demonstrating the hydrogen-donating capability of the dihydroanthracene. acs.org The rate of H/D exchange in these systems can be significantly faster than the hydrogenation of the aromatic rings themselves. acs.org

Photochemical Reaction Mechanisms

The photochemistry of anthracene derivatives is a rich and extensively studied field. mdpi.com Upon absorption of UV light, these molecules can undergo a variety of transformations. mdpi.com

For 9-methyl-10-nitroanthracene (B1615634), a related derivative, photolysis in solvents like chloroform (B151607) or methanol (B129727) results in the formation of two primary products: 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone, in approximately a 4:1 ratio under ambient air. researchgate.net The proposed mechanism involves the molecule being promoted to an excited triplet state upon light absorption. nih.gov In this excited state, the nitro group rearranges to a nitrite (B80452). Subsequent breaking of the N-O bond of the nitrite generates a nitroso radical and an oxygen-centered radical on the anthracene moiety. nih.gov The NO radical can then react with the most stable carbon radical on the opposite side of the nitro group to form a nitroso ketone. researchgate.netnih.gov

Another significant photochemical reaction for many anthracene derivatives is [4+4] photodimerization. mdpi.comresearchgate.net This reaction involves the cycloaddition of two anthracene molecules upon exposure to UV light, leading to the formation of a dimer. mdpi.com The kinetics of this photodimerization can be complex, with studies on 9-methylanthracene showing that both the photodimerization and nonradiative relaxation rates can increase as the concentration of the photoproduct increases, indicating an autocatalytic effect. nih.gov

Photonitration Reactions and Charge-Transfer Complex Formation

There is currently no significant body of research available in the public domain that details the photonitration reactions of this compound. The process of introducing a nitro group (-NO2) onto the molecule through photochemical means has not been a focus of published studies. Likewise, specific information regarding the formation of charge-transfer complexes involving this compound as either a donor or an acceptor molecule is not readily found in the scientific literature.

Light-Induced Chemical Transformations and Transformations Involving Excitation

While the broader field of photochemistry of anthracene derivatives is well-documented, specific studies on the light-induced transformations and reactions involving the electronic excitation of this compound are scarce. Research on related compounds suggests that the dihydroanthracene scaffold can undergo dehydrogenation to form the corresponding aromatic anthracene. However, detailed mechanistic studies, product analyses, and quantum yields for the photolysis of this compound are not available. The influence of the 9-methyl group on the excited state properties and reaction pathways of the 9,10-dihydroanthracene system remains an area with limited exploration.

Due to the absence of specific data for this compound in these areas, a detailed discussion and data tables as requested cannot be provided at this time.

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization Techniques for 9-Methyl-9,10-dihydroanthracene

A suite of sophisticated spectroscopic methods has been employed to unravel the intricate structural details of this compound. These techniques provide complementary information, allowing for a comprehensive understanding of its molecular geometry, electronic properties, and vibrational behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, offering insights into the connectivity and symmetry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons, the methylene (B1212753) protons at the C10 position, and the methyl and methine protons at the C9 position. The chemical shifts of the aromatic protons are typically observed in the downfield region, consistent with their location on benzene (B151609) rings. The methylene and methine protons appear at distinct chemical shifts, reflecting their unique electronic environments within the central dihydro-aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. It reveals distinct resonances for each carbon atom, including the methyl carbon, the quaternary C9 carbon, the methylene C10 carbon, and the various aromatic carbons. Studies on related methylated 9,10-dihydroanthracenes have shown that ¹³C NMR chemical shifts are sensitive to the conformational changes in the central ring. researchgate.netacs.org For instance, the chemical shifts of the methyl and C9/C10 carbons can provide information about the puckering of the central ring and the orientation of the methyl substituent. researchgate.netacs.org

Variable-Temperature (VT) NMR Studies: VT-NMR studies are crucial for investigating the dynamic conformational processes in this compound. The central six-membered ring of 9,10-dihydroanthracene (B76342) and its derivatives can exist in a boat-like conformation, which can undergo rapid ring inversion at room temperature. acs.org By lowering the temperature, it is possible to slow down this inversion process, potentially allowing for the observation of distinct signals for the axial and equatorial protons or carbons. Temperature-dependent changes in the chemical shifts of methylated 9,10-dihydroanthracenes have been measured to understand these dynamic equilibria. researchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. In the context of this compound, NOE can be used to determine the stereochemical relationship between the methyl group at C9 and the adjacent protons. For example, an NOE enhancement between the methyl protons and one of the methylene protons at C10 would indicate their close spatial arrangement, providing evidence for a specific conformation.

Interactive Data Table: Representative NMR Data for 9,10-dihydroanthracene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

| 9,10-dihydroanthracene | ¹H | ~3.80 | s | chemicalbook.com |

| ~7.04-7.13 | m | chemicalbook.com | ||

| 9-methylanthracene (B110197) | ¹H | ~3.08 | s (methyl) | chemicalbook.com |

| ~7.45-8.31 | m (aromatic) | chemicalbook.com | ||

| 9,9-dimethyl-9,10-dihydroanthracene | ¹³C | Varies | acs.org |

Note: Specific chemical shifts for this compound can vary depending on the solvent and experimental conditions. The table provides representative data for related compounds to illustrate the expected regions for proton signals.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on the types of bonds and their arrangement. For this compound, the IR spectrum is characterized by several key absorption bands.

The spectrum typically shows C-H stretching vibrations for both the aromatic and aliphatic (methyl and methylene) groups. Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The presence of the methyl group will give rise to characteristic bending vibrations. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region, providing evidence for the benzene rings. The out-of-plane bending vibrations of the aromatic C-H bonds are also important for confirming the substitution pattern of the aromatic rings.

High-resolution IR spectroscopy can provide more detailed information about the rotational-vibrational structure, which can be used to refine the molecular geometry and study the conformational dynamics of the molecule. The analysis of the vibrational modes, often aided by computational calculations, allows for a detailed assignment of the observed IR bands to specific molecular motions. researchgate.net

Interactive Data Table: Key IR Absorption Regions for 9,10-dihydroanthracene and Related Structures

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | > 3000 | libretexts.org |

| Aliphatic C-H (CH₃, CH₂) | Stretch | < 3000 | libretexts.org |

| Aromatic C=C | Stretch | 1600-1450 | libretexts.org |

| CH₃ | Bend | ~1450 and ~1375 | |

| Aromatic C-H | Out-of-plane bend | 900-675 | libretexts.org |

Note: The exact positions of the IR bands can be influenced by the specific substitution pattern and the physical state of the sample.

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is highly informative. A common fragmentation pathway for dihydroanthracene derivatives involves the loss of the substituents at the 9 and 10 positions. For this compound, one would expect to see a significant fragment corresponding to the loss of a methyl radical (CH₃•), resulting in a [M-15]⁺ ion. Further fragmentation of the tricyclic core can also occur. nih.govfu-berlin.de

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique is particularly useful for confirming the molecular formula of this compound and its derivatives with high confidence.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description | Reference |

| [M]⁺ | 194.1096 | Molecular Ion | nih.gov |

| [M-15]⁺ | 179 | Loss of a methyl radical (CH₃•) | nih.gov |

| [M-1]⁺ | 193 | Loss of a hydrogen radical (H•) |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for assessing the degree of aromaticity. The UV-Vis spectrum of this compound is expected to be significantly different from that of its fully aromatic parent, anthracene (B1667546).

Anthracene exhibits a characteristic spectrum with fine vibrational structure due to its extended π-conjugated system. In contrast, 9,10-dihydroanthracene has its conjugation broken across the central ring, resulting in a spectrum that more closely resembles that of two isolated benzene rings. researchgate.net The spectrum of this compound would therefore be expected to show absorption bands characteristic of a substituted benzene system, typically in the shorter wavelength UV region. The loss of the extended conjugation leads to a blue shift (shift to shorter wavelengths) of the absorption maxima compared to anthracene. Studies on related compounds have shown that substitution on the dihydroanthracene core can influence the position and intensity of the absorption bands. researchgate.netbeilstein-journals.org

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While this compound itself is achiral, the introduction of a second, different substituent at the C10 position or a substituent on one of the aromatic rings can create a chiral center.

For chiral derivatives of 9,10-dihydroanthracene, CD spectroscopy can be used to assign the absolute stereochemistry (R or S configuration) by comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with theoretically calculated spectra. For instance, studies on the metabolites of 9-methylanthracene, which include chiral dihydrodiol derivatives, have utilized CD spectroscopy to determine the absolute configurations of these metabolites. nih.govresearchgate.net The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores in the molecule.

Computational Chemistry and Theoretical Conformational Studies

Computational chemistry provides a powerful complement to experimental techniques for studying the structure and conformational landscape of this compound. Theoretical methods, such as molecular mechanics and density functional theory (DFT), can be used to predict the stable conformations of the molecule and to calculate various spectroscopic properties.

Studies on 9,10-dihydroanthracene and its substituted derivatives have shown that the central ring typically adopts a boat-shaped conformation. researchgate.netacs.orgnih.gov Molecular mechanics calculations have been used to investigate the effect of substituents on the geometry of this central ring. researchgate.net For monosubstituted derivatives like this compound, the variation in the folding of the central ring compared to the parent 9,10-dihydroanthracene is generally small. researchgate.net

Density Functional Theory (DFT) Calculations for Optimum Equilibrium Geometries, Harmonic Vibrational Frequencies, and Zero-Point Vibrational Energies

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of this compound and its parent compound, 9,10-dihydroanthracene. Theoretical DFT calculations have been successfully used to determine the amount of ring puckering and to obtain detailed geometrical structures and energetic data for various isomers. researchgate.net This computational approach allows for the precise calculation of optimum equilibrium geometries, which represent the most stable arrangement of atoms in the molecule.

Furthermore, DFT methods are utilized to calculate harmonic vibrational frequencies. These frequencies correspond to the vibrational modes of the molecule and are crucial for interpreting infrared and Raman spectra. From these frequencies, the zero-point vibrational energy (ZPVE) can be determined, which is the residual energy of the molecule at absolute zero and a critical component in the calculation of accurate molecular energies.

Empirical Force Field Calculations (e.g., MM2, MMPI) for Conformational Landscapes and Energy Minimization

Alongside DFT, empirical force field calculations, such as MM2 (Molecular Mechanics 2) and MMPI, have been instrumental in studying the conformational analysis of 9,10-dihydroanthracene and its methylated derivatives. researchgate.net These methods use a simpler, classical mechanics-based approach to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates.

These calculations are particularly effective for exploring the broad conformational landscape and performing energy minimization to identify stable conformers. researchgate.net For the 9,10-dihydroanthracene system, force field calculations have successfully predicted that the boat-shaped conformation represents the lowest potential energy state. researchgate.net This computational efficiency allows for the analysis of a large number of possible conformations, providing a comprehensive overview of the molecule's structural possibilities.

Analysis of Ring Puckering, Dihedral Angles, and Interconversion Barriers (Boat and Chair Forms)

The central ring of 9,10-dihydroanthracene derivatives is flexible and can exist in different puckered conformations, most notably boat and chair forms, similar to cyclohexane. researchgate.netwikipedia.org The boat conformation is generally predicted to be the most stable for the parent compound and its derivatives. researchgate.net For instance, in the related compound 9,9-Dimethyl-9,10-dihydroanthracene, X-ray crystallography reveals a distinct boat conformation for the central ring, with a dihedral angle of 34.7° between the mean planes of the two fused benzene rings. nih.govresearchgate.netnih.gov

The interconversion between different forms, such as a chair and a boat, is a topic of significant interest. researchgate.net This process, often termed a "ring flip," involves passing through higher-energy transition states, such as the half-chair. wikipedia.orgyoutube.com The energy differences between these conformers and the energy barriers for their interconversion are key parameters determined through computational studies. These barriers dictate the dynamic behavior of the molecule at different temperatures.

Investigation of Pseudoaxial and Pseudoequatorial Substituent Orientations and Transannular Effects

In the puckered boat-like structure of this compound, the methyl substituent at the 9-position can occupy one of two primary orientations: pseudoaxial (pointing roughly perpendicular to the plane of the benzene rings) or pseudoequatorial (pointing roughly outwards). The terms "pseudo" are used because the geometry is not a perfect boat or chair as in cyclohexane. In the analogous 9,9-dimethyl derivative, the two methyl groups are found in both axial and equatorial conformations. nih.govresearchgate.netnih.gov

Theoretical Prediction of Conformational Isomers and Their Relative Stabilities

Theoretical calculations have been essential in predicting the existence of various conformational isomers of substituted 9,10-dihydroanthracenes and ranking their relative stabilities. researchgate.net By calculating the geometrical and thermodynamic properties, researchers can map the potential energy surface of the molecule. For example, in one study on a related system, 66 unique conformers were identified within a Gibbs free energy range of approximately 31 kJ/mol. researchgate.net

These predictions allow for a detailed understanding of the conformational composition of a sample at a given temperature. The relative stabilities, determined by calculating the free energy of each conformer, indicate which structures are most likely to be populated. researchgate.net

Stereochemical Investigations and Isomerism in this compound Systems

The non-planar, puckered nature of the this compound ring system gives rise to various forms of stereoisomerism.

Elucidation of Diastereomeric and Enantiomeric Forms

The introduction of substituents on the 9,10-dihydroanthracene core can create stereocenters, leading to the formation of diastereomers and enantiomers. For example, the relative orientation of substituents in disubstituted derivatives gives rise to cis and trans diastereomers, which have different physical and chemical properties. researchgate.net The variation in central ring folding is particularly pronounced in cis-disubstituted derivatives. researchgate.net

Furthermore, if the substitution pattern results in a chiral molecule, enantiomers (non-superimposable mirror images) can exist. The absolute stereochemistry of such isomers can be elucidated through advanced techniques. For instance, the enzymatic oxidation of 9,10-dihydroanthracene by naphthalene (B1677914) dioxygenase stereospecifically produces (+)-cis-1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with a high enantiomeric excess, demonstrating the formation and characterization of specific enantiomeric forms. nih.gov Studies on related bianthracene systems have also successfully elucidated the structures of cis,cis, cis,trans, and trans,trans diastereomers through NMR and X-ray crystallography. researchgate.net

Data Tables

Table 1: Summary of Computational Methods in the Analysis of 9,10-Dihydroanthracene Derivatives

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Determination of ring puckering, geometrical structures, and energetic data. researchgate.net | Provides optimum equilibrium geometries and allows for the calculation of vibrational frequencies and zero-point energies. |

| Empirical Force Field (MM2, MMPI) | Conformational analysis and energy minimization. researchgate.net | Efficiently explores conformational landscapes and predicts the boat-shaped conformation as the lowest energy state. researchgate.net |

| X-ray Crystallography | Determination of solid-state molecular structure. | Confirmed a boat conformation for the central ring in 9,9-Dimethyl-9,10-dihydroanthracene with a dihedral angle of 34.7°. nih.govresearchgate.net |

X-ray Crystallographic Analysis of 9,9-Dimethyl-9,10-dihydroanthracene: A Proxy for Solid-State Conformation and Intermolecular Interactions

The solid-state structure of 9,9-Dimethyl-9,10-dihydroanthracene has been determined by single-crystal X-ray diffraction, offering a precise model for understanding the three-dimensional arrangement of atoms and the forces governing the crystal packing. These findings provide a strong inferential basis for the conformational behavior of monosubstituted analogs like this compound.

Molecular Conformation

The crystallographic data for 9,9-Dimethyl-9,10-dihydroanthracene reveals that the central six-membered ring, resulting from the hydrogenation of anthracene, adopts a distinct boat conformation . This is a characteristic feature of the 9,10-dihydroanthracene scaffold. The two flanking benzene rings are not coplanar. The degree of folding is quantified by the dihedral angle between the mean planes of these two aromatic rings, which has been determined to be 34.7(9)°. chemsrc.comnist.gov

The two methyl groups attached to the C9 carbon atom are not equivalent in the crystal structure. One methyl group occupies a pseudo-axial position, while the other is in a pseudo-equatorial orientation. This differentiation is a direct consequence of the puckered nature of the central ring. chemsrc.comnist.gov

Crystallographic Data

The crystal structure of 9,9-Dimethyl-9,10-dihydroanthracene was resolved in the monoclinic space group. Detailed parameters of the crystal lattice and data collection are presented below.

Interactive Table 1: Crystal Data and Structure Refinement for 9,9-Dimethyl-9,10-dihydroanthracene

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆ |

| Formula Weight | 208.29 |

| Temperature | 173 K |

| Wavelength | Mo Kα radiation |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.7042 (15) Å |

| b | 7.4882 (7) Å |

| c | 13.177 (2) Å |

| α | 90° |

| β | 107.787 (14)° |

| γ | 90° |

| Volume | 1193.7 (3) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection & Refinement | |

| Reflections Collected | 10733 |

| Independent Reflections | 2958 |

| R-factor | 0.050 |

| wR-factor | 0.144 |

Intermolecular Interactions

The insights gained from the crystal structure of 9,9-Dimethyl-9,10-dihydroanthracene strongly suggest that this compound would also adopt a boat conformation for its central ring. The single methyl group at the C9 position would likely preferentially occupy the pseudo-axial position to minimize steric strain, a common feature in related structures. The intermolecular interactions would similarly be dominated by van der Waals forces and C-H···π interactions.

Derivative Chemistry and Functionalization Strategies of 9 Methyl 9,10 Dihydroanthracene

Synthetic Routes to Substituted 9,10-Dihydroanthracene (B76342) Systems

The functionalization of the 9,10-dihydroanthracene core can be achieved through several synthetic strategies, enabling the introduction of diverse substituents and the formation of novel analogs.

Amino-substituted dihydroanthracenes, particularly 9-Aminomethyl-9,10-dihydroanthracene (AMDA) and its derivatives, are a significant class of compounds. wikipedia.org The synthesis of AMDA itself has been previously described. nih.gov

One common strategy for producing substituted AMDA analogs involves a multi-step sequence starting from commercially available materials. For instance, the synthesis of methoxy-substituted AMDA derivatives begins with a Suzuki cross-coupling reaction. nih.gov As an example, 3-methoxybenzyl bromide and 2-formylphenylboronic acid are coupled to form 2-(3-methoxybenzyl)benzaldehyde. This aldehyde then undergoes cyanosilylation with trimethylsilyl (B98337) cyanide (TMSCN), and the resulting trimethylsilyl ether is subsequently reduced with lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol. nih.gov

Another route to access these systems involves the 1,4-addition of a Grignard reagent, such as 2-[(methoxymethoxy)-methyl]phenylmagnesium bromide, to a substituted nitrostyrene. nih.gov This yields a 1,1-diaryl-2-nitroethane intermediate. Deprotection of any protecting groups (like the methoxymethyl ether, MOM) followed by reduction of the nitro group furnishes the desired amino alcohol. nih.gov

Further derivatization can be achieved on the amine itself. N-Phenylalkyl-AMDA derivatives have been prepared through the reduction of amides formed from AMDA. researchgate.net A facile, one-pot method has also been developed for synthesizing 9-amino-10-arylanthracenes from bromobenzene (B47551) and various arylacetonitriles using lithium diisopropylamide (LDA). arkat-usa.org This reaction proceeds via in-situ generated benzyne (B1209423) intermediates. arkat-usa.org

The key synthetic steps for various AMDA derivatives are summarized below:

| Starting Materials | Key Reactions | Product Type | Reference |

| Substituted benzyl (B1604629) bromide, 2-formylphenylboronic acid | Suzuki coupling, Cyanosilylation, Reduction (LiAlH₄) | Methoxy-substituted AMDA | nih.gov |

| Phenylmagnesium bromide derivative, Nitrostyrene derivative | 1,4-addition, Deprotection, Reduction | Methoxy-substituted AMDA | nih.gov |

| AMDA, Acid chloride | Amide formation, Reduction (BH₃·THF) | N-Phenylalkyl-AMDA | researchgate.net |

| Bromobenzene, Arylacetonitrile | Benzyne formation, Nucleophilic addition | 9-Amino-10-arylanthracenes | arkat-usa.org |

This table provides an interactive summary of synthetic routes to AMDA derivatives.

The Diels-Alder reaction is a cornerstone for synthesizing certain dihydroanthracene derivatives. The reaction between anthracene (B1667546) (as the diene) and maleic anhydride (B1165640) (as the dienophile) produces 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. tandfonline.comwebsite-files.comblogspot.comscribd.combartleby.comyoutube.com This anhydride is a key intermediate for creating a variety of imide and succinimide (B58015) derivatives. tandfonline.comresearchgate.net

A highly efficient and environmentally friendly method for synthesizing 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives involves the simple grinding of the anhydride with various aliphatic and aromatic amines or hydrazines at room temperature. tandfonline.comresearchgate.netresearchgate.net This solvent-free and catalyst-free "green" approach often results in quantitative yields within minutes. tandfonline.comresearchgate.net The reaction involves a condensation reaction where the amine displaces the oxygen in the anhydride ring to form the imide C-N bonds. tandfonline.com This method is applicable to a wide range of primary amines, including those with alkyl, aryl, and heterocyclic side chains, as well as hydrazines. tandfonline.comresearchgate.net

The general reaction scheme is as follows: 9,10-dihydroanthracene-9,10-α,β-succinic anhydride + R-NH₂ → N-substituted-9,10-dihydroanthracene-9,10-α,β-succinimide + H₂O

A variety of N-substituted succinimide derivatives have been synthesized using this methodology, including those with cyclopropyl, piperidinyl, and other cyclic systems attached to the nitrogen atom. tandfonline.com Bis-succinimide derivatives can also be synthesized by using diamines as the starting material. researchgate.net

Nitration of the anthracene core is a key method for introducing nitro functional groups. The reaction of 9-methylanthracene (B110197) with nitric acid can lead to substitution on the aromatic ring. core.ac.uk For example, the nitration of anthracene with nitric acid in acetic acid, followed by the addition of hydrochloric acid, yields a 9-nitro-10-chloro-9,10-dihydroanthracene intermediate. orgsyn.org This intermediate can then be treated with a base to yield 9-nitroanthracene. orgsyn.org

The behavior of substituted anthracenes upon nitration is highly dependent on the nature of the alkyl groups at the 9- and 10-positions. While 9,10-diethylanthracene (B13740355) undergoes addition to form 9-nitro-10-hydroxy-9,10-diethyl-9,10-dihydroanthracene, 9,10-dimethylanthracene (B165754) primarily undergoes side-chain nitration to yield 9-nitromethyl-10-methylanthracene. oup.com This highlights a distinct reactivity difference between ethyl and methyl substituents. core.ac.ukoup.com The reaction of 9-ethyl-10-methylanthracene (B8819906) with nitric acid gives a mixture of products, including 9-ethyl-10-nitromethylanthracene, demonstrating that the methyl group is preferentially nitrated over the ethyl group. core.ac.uk

Heteroatoms can be incorporated into the 9,10-dihydroanthracene structure through various synthetic routes. A notable example is the synthesis of 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracenes. researchgate.net This synthesis starts with the bisalkylation of anthrone (B1665570) with picolyl chloride hydrochloride in refluxing toluene (B28343) to produce 10,10-bis(pyridinylmethyl)-9(10H)-anthrones. researchgate.net Subsequent reduction of the anthrone carbonyl group with sodium borohydride (B1222165) (NaBH₄) affords the corresponding 9-hydroxy-9,10-dihydroanthracene derivatives. researchgate.net Finally, disproportionation of these alcohol intermediates using an acid catalyst yields the target 10,10-bis(pyridinylmethyl)-9,10-dihydroanthracenes alongside the oxidized anthrone starting material. researchgate.net

Other heteroatom-containing derivatives include the previously mentioned amino- and imide-substituted compounds. nih.govtandfonline.com Furthermore, the synthesis of 4-substituted 9,10-anthraquinones with amino fragments has been achieved via the Ullmann coupling reaction of bromaminic acid with various amines, which can then be reduced to the dihydroanthracene state. researchgate.netresearchgate.net

Annulated analogs, where additional rings are fused to the dihydroanthracene framework, are synthesized to probe the steric requirements of biological targets. researchgate.netnih.gov The synthesis of these expanded systems often employs palladium-catalyzed cross-coupling reactions. nih.gov For example, coupling 2-naphthylboronic acid with 2-bromobenzaldehyde (B122850) yields a biaryl aldehyde. nih.gov This aldehyde is then converted to an amino alcohol via cyanosilylation and reduction. nih.gov The final annulation step is a cyclodehydration reaction, typically using a strong acid like methanesulfonic acid, which results in the formation of the extended, rigid tetracyclic system, such as dihydrotetraphene or dihydrotetracene derivatives. researchgate.netnih.gov

Another approach to annulated systems involves the Diels-Alder reaction. nih.gov For example, (E)-9-(2-nitrovinyl)anthracene can act as a diene, reacting with various dienophiles like maleimides to create 9,10-dihydro-9,10-ethanoanthracenes, which are a form of annulated analog. nih.gov The annulation of substituted anthracene-9,10-diones can also lead to the formation of heterocyclic fused rings like 1-azabenzanthrones. nih.gov

Structure-Reactivity and Structure-Stability Relationships of Derivatives

The stability of the 9,10-dihydroanthracene system is influenced by the weak C-H bonds at the 9- and 10-positions. The bond dissociation energy for these bonds is estimated to be around 78 kcal/mol, which is approximately 20% weaker than typical C-H bonds, making the molecule a good hydrogen donor. wikipedia.org

The introduction of substituents significantly impacts the reactivity and stability of the dihydroanthracene core.

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups alters the electronic properties of the molecule. In AMDA derivatives, the position of a methoxy (B1213986) substituent on the aromatic rings significantly affects binding affinity at serotonin (B10506) receptors. nih.gov Modeling studies suggest that higher affinity isomers can position the methoxy oxygen to form favorable hydrogen bond interactions within the receptor binding site. nih.govresearchgate.net

Steric Effects : The size and position of substituents play a crucial role in the molecule's interactions. Studies on annulated AMDA analogs, which are significantly larger than AMDA itself, have shown that considerable bulk can be accommodated within the binding sites of certain receptors. researchgate.netnih.gov This indicates a degree of steric tolerance. In the Diels-Alder synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes, the steric effect of the dienophile's substituent influences the ratio of ortho to meta isomers formed. jksus.org

Reactivity towards Oxidation and Light : Modifications at the 9,10-positions can alter the molecule's susceptibility to oxidation and its photophysical properties. Anthracene derivatives can react with singlet oxygen via a [4+2] cycloaddition to form endoperoxides. mdpi.com The rate of this reaction and the fluorescence quantum yield are highly dependent on the nature of the substituents at the 9,10-positions. mdpi.com For example, reducing the double bonds in the side chains of diethyl-(2E,2′E)-3,3′-(anthracene-9,10-diyl)di(prop-2-enoate) (DADB) to form diethyl 9,10-anthracenedipropionate (DEADP) results in higher fluorescence intensity and increased reactivity with singlet oxygen. mdpi.com

Influence of Substituents on Chemical Reactivity and Reaction Pathways

The chemical reactivity of the 9,10-dihydroanthracene core is profoundly influenced by the electronic nature of substituents at the 9-position. The introduction of various functional groups can alter the electron balance within the aromatic system, thereby dictating the molecule's response to thermal or photochemical stimuli. rsc.org

Studies on 9-substituted anthracene derivatives have demonstrated a clear correlation between the electronic properties of the substituent and the thermal stability of their corresponding photodimers. The kinetics of thermal dissociation are significantly affected by both electron-donating and electron-withdrawing groups. A stronger electronic effect, regardless of its nature (donating or withdrawing), leads to faster thermal dissociation and consequently, lower thermal stability. rsc.org This relationship can be quantified using Hammett parameters, which correlate reaction rates and equilibria with substituent-dependent electronic effects. rsc.org

In the context of photochemical reactions, substituents play a critical role in determining reaction pathways and product distribution. For instance, the photostability of methyl-substituted anthracenes is generally greater than that of the parent anthracene. researchgate.net The methyl group acts as an electron-donating group, which helps to stabilize the aromatic rings. researchgate.net However, the position of the methyl group is also crucial; 9-methylanthracene is the least stable among its isomers (1-methylanthracene and 2-methylanthracene) due to the higher electron density at the 9-position, which makes the methyl group more susceptible to substitution or oxidation. researchgate.net

The photoreaction of 9-methyl-10-nitroanthracene (B1615634) illustrates a specific reaction pathway influenced by substitution. Upon irradiation, the nitro group rearranges to a nitrite (B80452), which then cleaves to form a nitroso radical and an oxygen-centered radical on the anthracene moiety. nih.gov The presence of the methyl group at the 9-position stabilizes the resulting nitroso ketone intermediate (9-methyl-9-nitrosoanthracen-10-one), allowing for its isolation. nih.gov Under aerobic conditions, this intermediate is the major photoproduct, though prolonged irradiation or reaction under an inert atmosphere can lead to the formation of 9,10-anthraquinone. nih.gov

Table 1: Influence of Substituent Type on Anthracene Derivative Stability

| Substituent Type | Effect on Aromatic Rings | Relative Stability | Example Reaction | Citation |

|---|---|---|---|---|

| Nitro (-NO₂) Group | Electron-withdrawing, photolabile | Less stable than parent PAH | Rapid photo-oxidation and ring substitution | researchgate.net |

| Methyl (-CH₃) Group | Electron-donating | More stable than parent PAH | Slower photodecomposition | researchgate.net |

| General Substituents | Electron-donating or -withdrawing | Lower thermal stability of dimers | Faster thermal dissociation of photodimers | rsc.org |

Relative Stabilities of Methyl and Methylene (B1212753) Isomers in Substituted Anthracenes

The relative stability of isomers in polycyclic aromatic hydrocarbons (PAHs) is fundamentally governed by aromaticity and electronic structure. When comparing isomers, such as the linear anthracene versus the kinked phenanthrene (B1679779), the isomer with greater aromatic character is typically more stable. nih.gov This principle extends to substituted derivatives, including methyl and methylene isomers.

The stability of methyl-substituted anthracenes is influenced by the position of the methyl group. A study on the photodegradation of methylanthracenes found that 9-methylanthracene was the least stable isomer. researchgate.net This reduced stability is attributed to the methyl group's location at a position of high electron density, which facilitates easier oxidation or substitution reactions. researchgate.net Conversely, the 2-methylanthracene (B165393) isomer was found to be the most stable, suggesting this position is energetically more favorable. researchgate.net

When considering the broader class of PAH isomers, electronic factors can even reverse expected stability trends. For example, while neutral phenanthrene is more stable than anthracene, the anthracene dication is significantly more stable than the phenanthrene dication. nih.gov This reversal is explained by changes in the π-electron system and aromaticity upon ionization, a factor that cannot be predicted by simple steric arguments like hydrogen-hydrogen repulsion. nih.gov These findings underscore that the electronic nature of the entire molecule, not just localized effects, determines the ultimate stability of a given isomer.

For 9-methyl-9,10-dihydroanthracene, its stability relative to a hypothetical methylene isomer (where a substituent is attached to a CH₂ group at the 9-position) would similarly depend on factors like hyperconjugation, steric strain, and the electronic influence of any other substituents on the aromatic rings.

Steric and Electronic Effects of Substituents on Conformational Preferences

The central ring of 9,10-dihydroanthracene is not planar and typically adopts a boat-shaped conformation. The degree of this ring puckering and the preference for certain conformers are sensitive to the steric and electronic nature of substituents. researchgate.net

Molecular mechanics calculations (MM2) and Density Functional Theory (DFT) have been used to study the conformational landscape of methyl-substituted 9,10-dihydroanthracenes. For monosubstituted compounds like this compound, the variation in the folding of the central ring compared to the unsubstituted parent molecule is generally small. researchgate.net However, the introduction of substituents does create distinct conformational preferences. The entropy contribution favors the boat-shaped conformation over a planar form. researchgate.net

In cis-9,10-disubstituted derivatives, the effect on the central ring's geometry is much more pronounced. researchgate.net Steric repulsions between the substituents and the ortho hydrogens on the flanking benzene (B151609) rings (peri interactions) can lead to complex structural behavior and significant deviation from the ideal boat conformation. researchgate.net

Detailed analysis of specific derivatives reveals the interplay of these forces. For example, in one complex derivative, three stable conformers were identified which collectively represent 68% of the conformational composition at room temperature, with stability being conferred by an intramolecular O-H···N hydrogen bond. researchgate.net The conformation of the central ring is often described by the dihedral angle between the two benzene rings. In a diaxially substituted derivative, this angle was found to be 28.3(1)°, confirming a folded conformation. researchgate.net These computational and crystallographic studies, supported by ¹³C NMR data, provide a consistent picture where steric and electronic effects dictate the three-dimensional structure of these molecules. researchgate.net

Table 2: Conformational Characteristics of Substituted 9,10-Dihydroanthracenes

| Feature | Description | Method of Study | Citation |

|---|---|---|---|

| Preferred Conformation | The central ring adopts a boat-shaped conformation over a planar one. | Empirical Force Field (MM2), DFT | researchgate.net |

| Monosubstitution Effect | A single substituent (e.g., methyl) causes only a small variation in ring folding. | MM2 Calculations | researchgate.net |

| Disubstitution Effect | cis-9,10-disubstitution leads to pronounced changes in central ring geometry. | MM2 Calculations | researchgate.net |

| Peri Interactions | Steric repulsion between substituents and ortho ring hydrogens influences structure. | Empirical Force Field | researchgate.net |

| Fold Angle | The dihedral angle between benzene rings quantifies the folding (e.g., 28.3° in a diaxial derivative). | X-ray Crystallography | researchgate.net |

Directed Functionalization and C-H Activation Studies

Directing group strategies have emerged as a powerful tool in organic synthesis, enabling the selective functionalization of otherwise unreactive C-H bonds. This approach has been applied to dihydroanthracene moieties to achieve precise chemical modifications.

Metal-Catalyzed C-H Bond Functionalization with Dihydroanthracene Moieties

The C-H bonds of the 9,10-dihydroanthracene scaffold, particularly the benzylic C-H bonds at the 9- and 10-positions, are relatively weak (estimated bond dissociation energy of 78 kcal mol⁻¹), making them susceptible to activation. wikipedia.org Metal catalysis provides a pathway to selectively functionalize these and other C-H bonds within the molecule. While many C-H amination reactions involving dihydroheteroanthracenes (like xanthene) have been studied under the assumption of metal-catalyzed nitrene insertion, it has been shown that non-catalyzed, redox-based pathways can also occur. nih.gov This highlights the importance of understanding the underlying mechanism, as hydride transfer from the dihydroanthracene substrate can be a competing or even the dominant pathway. nih.gov

Ruthenium(II) complexes, for example, have been successfully used for the enantioselective C-H activation and hydroarylation to produce substituted indoline (B122111) derivatives, demonstrating the potential for creating chiral centers via C-H functionalization. nih.gov The general strategy involves a directing group on the substrate that coordinates to the metal catalyst, bringing the catalytic center into close proximity with the targeted C-H bond. This allows for selective C-H cleavage and subsequent bond formation with a coupling partner. nih.gov

Design and Evaluation of Bidentate Directing Groups for Chelation-Assisted Reactions

To overcome challenges related to regioselectivity and reactivity in C-H functionalization, bidentate directing groups are frequently employed. nih.gov Unlike monodentate groups, which have a single point of attachment, bidentate groups chelate to the metal center through two donor atoms, forming a more stable and rigid metallacyclic intermediate. This enhanced coordination allows the catalyst to be positioned precisely, leading to superior control over the reaction site. nih.govnih.gov

A variety of N,N- and N,O-bidentate directing groups have been developed and evaluated. nih.gov For instance, the 8-aminoquinoline (B160924) (AQ) amide group is a widely used N,N-bidentate auxiliary that has proven effective in palladium-catalyzed alkenyl C-H allylation. rsc.org The pyridine-N-oxide group is another example of a relatively inexpensive N,O-bidentate directing group that can facilitate site-selective functionalization at positions gamma or delta to the point of attachment. researchgate.net

The key advantages of using bidentate directing groups include:

Enhanced Reactivity: Stronger chelation can promote reactions that are sluggish with monodentate groups. nih.gov

Improved Regioselectivity: The rigid conformation of the chelated intermediate precisely controls which C-H bond is activated. nih.gov

Stereocontrol: Chiral bidentate directing groups can be used to achieve asymmetric C-H functionalization, enabling the synthesis of enantiomerically enriched products. nih.gov

The design of these directing groups is crucial, and their utility is often demonstrated in the synthesis of complex molecules. researchgate.net While highly effective, a practical limitation can be the need to install and subsequently remove the directing group, although many protocols for this have been developed. nih.govresearchgate.net

Table 3: Examples of Bidentate Directing Groups in C-H Functionalization

| Directing Group | Type | Metal Catalyst (Typical) | Application Example | Citation |

|---|---|---|---|---|

| 8-Aminoquinoline (AQ) Amide | N,N-Bidentate | Palladium (Pd) | Alkenyl C-H allylation | rsc.org |

| Picolinamide | N,N-Bidentate | Palladium, Nickel, Cobalt | Olefinic C-H arylation, alkylation, etc. | nih.gov |

| Pyridine-N-Oxide | N,O-Bidentate | Palladium (Pd), Cobalt (Co) | γ-C(sp³)-H and δ-C(sp²)-H functionalization | researchgate.net |

| 4-Amino-2,1,3-benzothiadiazole (ABTD) | N,N-Bidentate | Palladium (Pd) | ortho-C(sp²)-H arylation | researchgate.net |

Advanced Research Applications of 9 Methyl 9,10 Dihydroanthracene Frameworks

Application in Complex Organic Synthesis as a Synthetic Intermediate

The 9-Methyl-9,10-dihydroanthracene framework serves as a crucial intermediate in the synthesis of more elaborate molecular structures, enabling the construction of multi-ring systems and unique bridged architectures.

Precursor for Synthesizing Multi-ring Systems and Fused Heterocycles

The dihydroanthracene core of this compound is a versatile platform for the construction of larger, multi-ring systems. Its reactivity allows for the annulation of additional rings, leading to complex polycyclic aromatic hydrocarbons and fused heterocyclic systems. For instance, derivatives of 9,10-dihydroanthracene (B76342) can be utilized in Diels-Alder reactions to create intricate molecular frameworks. A notable example is the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives, which are formed through the reaction of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) with various amines. nih.gov This demonstrates the utility of the dihydroanthracene scaffold in building complex molecules with potential applications in medicinal chemistry and materials science.

Furthermore, functionalized derivatives such as 9,10-Bis-(chloromethyl)-anthracene serve as key synthetic intermediates for a variety of meso-substituted anthracenes. nih.gov These intermediates can undergo further transformations to yield a wide array of multi-ring systems. The ability to introduce different functional groups onto the dihydroanthracene backbone provides a pathway to a diverse range of complex organic molecules with tailored properties.

Building Blocks for Homotriptycenes and Related Bridged Architectures

The rigid, three-dimensional structure of the triptycene (B166850) skeleton, which is derived from an anthracene (B1667546) core, has made it a desirable building block for creating complex, bridged molecular architectures. While the direct synthesis of homotriptycenes specifically from this compound is not extensively detailed, the broader class of anthracene derivatives is fundamental to the synthesis of triptycenes and related bridged compounds. These structures are of significant interest due to their unique cavities and their applications in host-guest chemistry and as molecular machines.

The synthesis of 9-substituted triptycene scaffolds that can be used for solid-phase synthesis and rapid diversification highlights the importance of functionalized anthracenes as precursors to these complex bridged systems. The dihydroanthracene framework of this compound, with its defined stereochemistry, offers potential as a starting point for the synthesis of novel bridged architectures with specific three-dimensional orientations. The development of synthetic routes to 9,9-dialkyl-9,10-dihydroanthracenes and 9,9,10-trialkyl-9,10-dihydroanthracenes further expands the toolbox for creating intricate and functionally diverse bridged molecules.

Research in Photochemistry and Photophysical Phenomena

The dihydroanthracene scaffold is an active area of research in photochemistry and photophysics due to its interesting excited-state properties and potential for use in light-driven applications.

Exploration of Excited State Dynamics and Photoluminescent Behavior (mechanistic focus)

The excited-state behavior of dihydroanthracene derivatives is a subject of detailed investigation. For instance, the excited-state hydride release from 10-methyl-9-phenyl-9,10-dihydroacridine, a related heterocyclic analogue, has been studied using time-resolved UV/vis absorption spectroscopy. Upon photoexcitation, this molecule can be oxidized, demonstrating a stepwise electron/hydrogen-atom transfer mechanism from the triplet excited state. Such studies are crucial for understanding the fundamental photochemical processes and for designing novel photohydrides for applications in solar energy conversion.

The photophysical dynamics of anthracene derivatives, including exciton (B1674681) and excimer formation, are critical for their application in optoelectronics. In the solid state, derivatives like 9,10-diphenylanthracene (B110198) can exhibit emission from both exciton and excimer states, which is dependent on the molecular packing and intermolecular interactions. The study of these excited-state dynamics, including singlet exciton diffusion, provides insights into the structure-property relationships that govern the photoluminescent behavior of these materials.

| Photophysical Phenomenon | Compound/System | Key Findings | Experimental Technique |

| Excited-State Hydride Release | 10-methyl-9-phenyl-9,10-dihydroacridine | Occurs from the triplet excited state via a stepwise electron/hydrogen-atom transfer. | Time-resolved UV/vis absorption spectroscopy |

| Exciton-Excimer Dynamics | 9,10-diphenylanthracene nanoaggregates | Emission from both exciton and excimer states, with fast relaxation from exciton to excimer in the sub-nanosecond timescale. | Time-resolved emission studies |

| Photocatalytic Oxygenation | 10-Methyl-9,10-dihydroacridine | Undergoes photocatalytic oxygenation in the presence of manganese porphyrins and O2. | Femtosecond transient absorption measurements |

Investigation of Photonic Material Concepts Based on Dihydroanthracene Scaffolds

The unique optical properties of dihydroanthracene derivatives make them attractive candidates for the development of advanced photonic materials. One innovative concept is the creation of gradient photonic materials that can change their color in response to mechanical strain. These materials can be fabricated by attaching a one-dimensional polymer photonic crystal to an elastomer with a stiffness gradient. While not specifically mentioning this compound, the general principle of using organic chromophores within such tunable systems is a promising area of research where dihydroanthracene scaffolds could be incorporated.

Furthermore, anthracene derivatives are well-known for their potential in various materials science applications, including fluorescence probing, photochromic systems, and electroluminescence. The ability to tune the emission properties of dihydroanthracene-based molecules through chemical modification opens up possibilities for their use in creating novel photonic devices and sensors.

Contributions to Materials Science Research

The this compound framework and its derivatives have made significant contributions to the field of materials science, particularly in the development of organic electronic and light-emitting materials. Anthracene derivatives are recognized for their high potential in applications such as organic light-emitting diodes (OLEDs) and organic solar cells.